molecular formula C25H18N2O4S B3011553 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 921567-42-2

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B3011553
CAS No.: 921567-42-2
M. Wt: 442.49
InChI Key: OEMDKICMRMOBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921567-42-2) is a high-purity synthetic compound with a molecular formula of C 25 H 18 N 2 O 4 S and a molecular weight of 442.49 g/mol. This complex molecule is supplied with a minimum purity of 95% and is structured around a benzofuran-thiazole core, a scaffold recognized for its significant potential in medicinal chemistry and pharmaceutical research . The core structural components of this compound are associated with diverse biological activities. The thiazole ring is a crucial functional group in drug discovery, known to act as a ligand on various biological targets. Thiazole-containing compounds are investigated for a wide spectrum of therapeutic applications, including as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents, as well as for pain treatment and schizophrenia symptom control . The benzofuran moiety is an aromatic heterocycle that serves as an important building block in pharmaceutical intermediates. Benzofuran derivatives are frequently explored for their biodynamic qualities, such as antibacterial, antitumor, antioxidant, and anti-inflammatory properties . The integration of these subunits into a single molecule creates a sophisticated chemical tool for probing new biological mechanisms. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific screening as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates these analogs function as negative allosteric modulators, providing a state-dependent inhibition of ZAC. This makes them valuable pharmacological tools for exploring the physiological roles of ZAC, which is activated by zinc, copper, and protons, yet remains poorly understood . As such, this compound is primarily intended for use in basic research and drug discovery efforts, particularly in neuroscience and the development of new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c1-29-21-9-5-6-17-14-22(31-23(17)21)20-15-32-25(26-20)27-24(28)16-10-12-19(13-11-16)30-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMDKICMRMOBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Modifications in Key Analogs

The following table summarizes structural differences and similarities with related thiazole-based derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference ID
Target Compound: N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 7-Methoxybenzofuran (position 4), 4-phenoxybenzamide (position 2) C22H21N3O5S3 503.61
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide Methyl (position 4), 4-phenoxybenzamide (position 2) C17H14N2O2S 310.40
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 4-Fluorophenyl (position 4), 4-phenoxybenzamide (position 2) C22H15FN2O2S 390.43
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide 4-Nitrobenzenesulfonyl (position 5), 4-phenoxybenzamide (position 2) C22H15N3O6S2 481.50
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane-sulfonyl (position 4), 4-phenoxyphenyl (position 4 on thiazole) C29H27N3O4S2 545.67
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl (position 4), acetamide (position 2) C12H12N2O3S 272.30

Key Observations

  • Electron-Donating vs. In contrast, analogs like N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide incorporate electron-withdrawing sulfonyl/nitro groups, which may improve metabolic stability but reduce solubility.
  • Impact of Fluorine : The 4-fluorophenyl analog () introduces a halogen, which can enhance bioavailability and binding affinity through hydrophobic interactions and reduced metabolic degradation.
  • Simpler Scaffolds: N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide lacks the benzofuran ring, resulting in a lower molecular weight (310.40 vs.

Physicochemical and Pharmacokinetic Properties

Physicochemical Comparison

Property Target Compound N-(4-Methyl-thiazol) 4-Fluorophenyl Analog 6a (COX Inhibitor)
LogP (Predicted) ~4.5* 4.1 3.8 2.0
Hydrogen Bond Donors 1 1 1 2
Hydrogen Bond Acceptors 8 4 5 5
Polar Surface Area (Ų) ~120 79.5 85 90

*Estimated based on structural complexity and sulfur content.

Pharmacokinetic Insights

  • Target Compound : High molecular weight and sulfur atoms may limit aqueous solubility, necessitating prodrug strategies. The benzofuran-thiazole scaffold could improve blood-brain barrier penetration.
  • 4-Fluorophenyl Analog : Fluorine enhances metabolic stability, as seen in many FDA-approved drugs (e.g., fluoxetine).
  • Compound 6a : Lower LogP (2.0) and smaller size suggest better solubility, aligning with its reported COX-1/COX-2 inhibitory activity.

Enzyme Inhibition Profiles

  • Compound 6a and 6b : Demonstrated dual COX-1/COX-2 inhibition (6a: IC50 ~9 mM) and anti-inflammatory effects in vivo. The hydroxyl and methoxy groups in 6a likely contribute to hydrogen bonding with COX residues.
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide : Reported 129.23% efficacy in growth modulation, possibly due to optimized steric bulk from the methylphenoxy group.

Structure-Activity Relationships (SAR)

  • Benzofuran vs. Phenyl : The benzofuran ring in the target compound may provide superior π-π stacking compared to simpler phenyl groups, enhancing affinity for aromatic-rich binding pockets.
  • Sulfonyl vs. Methoxy : Sulfonyl groups (e.g., ) increase electronegativity and may improve interactions with cationic residues (e.g., lysine or arginine).
  • Thiazole Substitution : Position 4 modifications (e.g., fluorophenyl vs. benzofuran) critically influence selectivity, as seen in COX/LOX inhibitors .

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzothiazole moiety, thiazole, and a methoxy-substituted benzofuran, which may enhance its interaction with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C12_{12}H10_{10}N2_2O2_2S
  • Molecular Weight : 246.29 g/mol
  • IUPAC Name : 4-(7-methoxybenzofuran-2-yl)-1,3-thiazol-2-amine

This unique combination of functional groups suggests a diverse range of potential interactions with biological systems, making it a candidate for further pharmacological studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been suggested to inhibit cyclooxygenase enzymes and kinases involved in inflammatory and cancer pathways. This inhibition can lead to reduced inflammation and cell proliferation.
  • Molecular Docking Studies : Computational studies have shown significant interactions between this compound and various target proteins, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown promising antimicrobial properties. A review highlighted that certain benzofuran derivatives exhibit strong activity against Mycobacterium tuberculosis and various fungal strains .

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesBenzothiazole derivativeAntimicrobial
PsoralenBenzofuran derivativeAntimicrobial, anticancer
8-MethoxypsoralenBenzofuran derivativeAntimicrobial
4-Amino-N-(thiazol-2-yl)benzenesulfonamidesThiazole derivativeAnticonvulsant

Anticancer Activity

The structural components of this compound suggest that it may also have anticancer properties. Studies on related compounds indicate that modifications in the benzofuran ring can enhance cytotoxicity against cancer cell lines . For instance, certain benzofuran derivatives have shown effective inhibition of breast cancer cell proliferation.

Case Studies

In one notable study, researchers synthesized several derivatives based on the benzofuran scaffold and evaluated their biological activities. Compounds with specific substitutions demonstrated significant antimicrobial activity against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL . This suggests that the benzofuran moiety is crucial for the observed biological effects.

Q & A

Q. What synthetic routes are reported for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide and its analogs?

The compound is synthesized via multi-step routes involving coupling reactions, cyclization, and functional group modifications. For example, intermediates like 5-phenoxypyridine-2-carboxylic acid (33) are prepared by reacting 2-(methoxymethoxy)-5-methylphenol (28) with H₂O₂/NaHSO₃, followed by pyridine ring formation and oxidation with KMnO₄ . Final steps often use HBTU/Et₃N-mediated amide coupling in THF, with purification via silica gel chromatography . Key intermediates are characterized by ¹H/¹³C NMR, MS, and optical rotation .

Q. How is the κ-opioid receptor antagonistic activity of this compound evaluated in vitro?

Activity is assessed using [³⁵S]GTPγS binding assays, which measure the compound's ability to inhibit agonist-induced G-protein activation in cells expressing κ-opioid receptors. For example, analogs like 11e and 12b showed sub-nanomolar Ke values (0.17–0.16 nM) and >100-fold selectivity over μ/δ receptors . Assays are performed in triplicate with JDTic as a reference antagonist .

Q. What analytical methods are used to confirm the compound’s structure and purity?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), high-resolution MS (e.g., m/z 520.6 [M+H]⁺), and melting point analysis. Purity is verified via HPLC and TLC. Chiral centers are confirmed by optical rotation (e.g., [α]²⁵D +68° for 12j) .

Advanced Research Questions

Q. How do structural modifications influence κ-opioid receptor selectivity and potency?

SAR studies reveal that substituents on the benzamide and thiazole rings critically impact activity. For example:

  • 11e (Ke = 0.17 nM) lacks JDTic’s tetrahydroquinoline group but retains high κ-selectivity (771-fold vs. δ), suggesting divergent binding modes .
  • 12i-l show reduced selectivity (3–16 nM) due to bulky substituents destabilizing receptor interactions .
  • Methoxy groups on benzofuran enhance metabolic stability but may reduce solubility .

Q. How can crystallography resolve contradictions in structure-activity data?

X-ray crystallography (using SHELX software) identifies hydrogen bonding (e.g., N1–H1⋯N2) and π-π stacking interactions that stabilize ligand-receptor binding. For example, intermolecular C4–H4⋯F2/O3 bonds in analogs like nitazoxanide derivatives correlate with improved enzyme inhibition . Discrepancies between computational docking and empirical data (e.g., 11e vs. JDTic binding) may arise from receptor conformational states not captured in static models .

Q. What methodological challenges arise in optimizing pharmacokinetic properties?

  • Lipophilicity : LogP values >5 (e.g., 12b) suggest poor aqueous solubility, necessitating prodrug strategies .
  • Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation but may increase plasma protein binding .
  • In Vivo Translation : While in vitro assays show nanomolar potency, in vivo efficacy requires addressing blood-brain barrier penetration, validated via PET radiotracers like [¹¹C]6 .

Methodological Recommendations

  • For SAR studies, prioritize analogs with small, polar substituents (e.g., -OH, -OMe) to balance potency and solubility .
  • Use SHELXL for high-resolution crystallographic refinement to resolve ambiguous electron density maps .
  • Validate in vitro findings with in vivo imaging (e.g., [¹¹C]6 PET ligands) to assess brain uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.